Cas no 2172548-71-7 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2,3-trimethylbutanamide group and a 2-methylbutanoic acid moiety, which enhance stability during solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, while the branched alkyl chains improve solubility in organic solvents. This compound is particularly useful for introducing conformational constraints or hydrophobic modifications in peptide sequences. Its high purity and well-defined stereochemistry make it suitable for demanding synthetic applications in medicinal chemistry and biochemical research. The product is typically supplied as a white crystalline solid with characterized analytical data (HPLC, NMR, MS).
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid structure
2172548-71-7 structure
Product Name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid
CAS No:2172548-71-7
MF:C27H34N2O5
MW:466.569267749786
CID:6568537
PubChem ID:165558225
Update Time:2025-06-08

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid
    • EN300-1506413
    • 2172548-71-7
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylbutanoic acid
    • Inchi: 1S/C27H34N2O5/c1-17(23(30)31)14-15-28-24(32)26(2,3)27(4,5)29-25(33)34-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22H,14-16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: FRXMREYDHNRSCD-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)C(C(NCCC(C(=O)O)C)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid Pricemore >>

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Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic Acid (CAS No. 2172548-71-7)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid, identified by its CAS number 2172548-71-7, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for various therapeutic applications, particularly in the realm of drug development and molecular biology research.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which include a fluoren-9-ylmethoxycarbonyl moiety and a series of alkyl and amino substituents. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid has been studied for its potential to interact with specific targets within these pathways. For instance, the fluoren-9-ylmethoxycarbonyl group is known to enhance the solubility and stability of peptides and proteins, which can be advantageous in drug formulation.

One of the most compelling aspects of this compound is its ability to serve as a precursor in the synthesis of more complex molecules. Researchers have utilized derivatives of this compound to develop novel peptidomimetics and protease inhibitors. These derivatives have shown promise in preclinical studies, where they demonstrated efficacy in inhibiting key enzymes involved in disease progression.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has been particularly useful in constructing the complex core structure of this molecule. Additionally, the incorporation of protective groups has been crucial in preventing unwanted side reactions during the synthetic process.

In terms of biological activity, preliminary studies have indicated that this compound exhibits moderate affinity for certain protein targets. This has led to its investigation as a potential lead compound for further optimization. By modifying specific functional groups within the molecule, researchers aim to enhance its binding affinity and selectivity for these targets. Such modifications can be guided by computational modeling techniques that predict how changes in the molecular structure will affect its biological activity.

The role of computational chemistry in the study of this compound cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the interactions between this molecule and its biological targets. These computational approaches have helped researchers understand the structural basis for its observed activity and have guided the design of more potent derivatives.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylbutanoic acid (CAS No. 2172548-71-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable tool for researchers working on therapeutic interventions for various diseases. As further studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and biomedicine.

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